N-((1-(hydroxymethyl)cyclopropyl)methyl)-4-(trifluoromethoxy)benzenesulfonamide
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Description
“[1-(Hydroxymethyl)cyclopropyl]acetonitrile” is a chemical compound with the molecular formula C6H9NO and a molecular weight of 111.14 . It’s commonly used in research .
Synthesis Analysis
A method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile has been disclosed. This method involves using a compound of tribromo-neopentyl alcohol as a starting raw material and acetylating tribromo-neopentyl alcohol in an acetylating agent .
Molecular Structure Analysis
The molecular structure of “[1-(Hydroxymethyl)cyclopropyl]acetonitrile” is represented by the formula C6H9NO .
Chemical Reactions Analysis
“N-Fluorobenzenesulfonimide (NFSi)” is a commonly used electrophilic fluorinating agent in organic synthesis to introduce fluorine into neutral organic molecules. It is also used to fluorinate nucleophilic substrates such as reactive organometallic species and malonate anions .
Physical and Chemical Properties Analysis
“[1-(Hydroxymethyl)cyclopropyl]acetonitrile” is a liquid at room temperature with a boiling point of 140-141° C at 20 mmHg . It has a density of 1.1±0.1 g/cm3 .
Scientific Research Applications
Ethylene Inhibition in Agriculture
The compound shares structural similarities with ethylene inhibitors such as 1-methylcyclopropene (1-MCP). Research has shown that 1-MCP can significantly affect fruits and vegetables by delaying ripening and senescence, which is beneficial for maintaining postharvest quality (Watkins, 2006)(Watkins, 2006).
Antimicrobial Properties
Compounds with similar structures have been investigated for their antimicrobial properties. For instance, p-Cymene has shown a range of biological activities, including antimicrobial effects, which suggests that the compound may also have potential applications in developing antimicrobial agents (Marchese et al., 2017)(Marchese et al., 2017).
Radical Scavenging and Antioxidant Activity
Research on chromones, which are structurally related to the compound, has indicated significant antioxidant potential. These properties are beneficial for neutralizing active oxygen and inhibiting free radical processes that can lead to cell impairment and various diseases (Yadav et al., 2014)(Yadav et al., 2014).
Environmental Fate and Toxicity
Understanding the environmental fate and behavior of related compounds, such as parabens, provides insights into how the compound might interact with the environment. Studies on parabens have shown that while they are biodegradable and can be efficiently removed from wastewater, they persist in the environment at low concentrations, which raises concerns about their potential endocrine-disrupting effects (Haman et al., 2015)(Haman et al., 2015).
Properties
IUPAC Name |
N-[[1-(hydroxymethyl)cyclopropyl]methyl]-4-(trifluoromethoxy)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO4S/c13-12(14,15)20-9-1-3-10(4-2-9)21(18,19)16-7-11(8-17)5-6-11/h1-4,16-17H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEVSUYZVIUJMNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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